

4-Nitrothioanisole: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitrothioanisole

Cat. No.: B1212185

[Get Quote](#)

CAS Number: 701-57-5

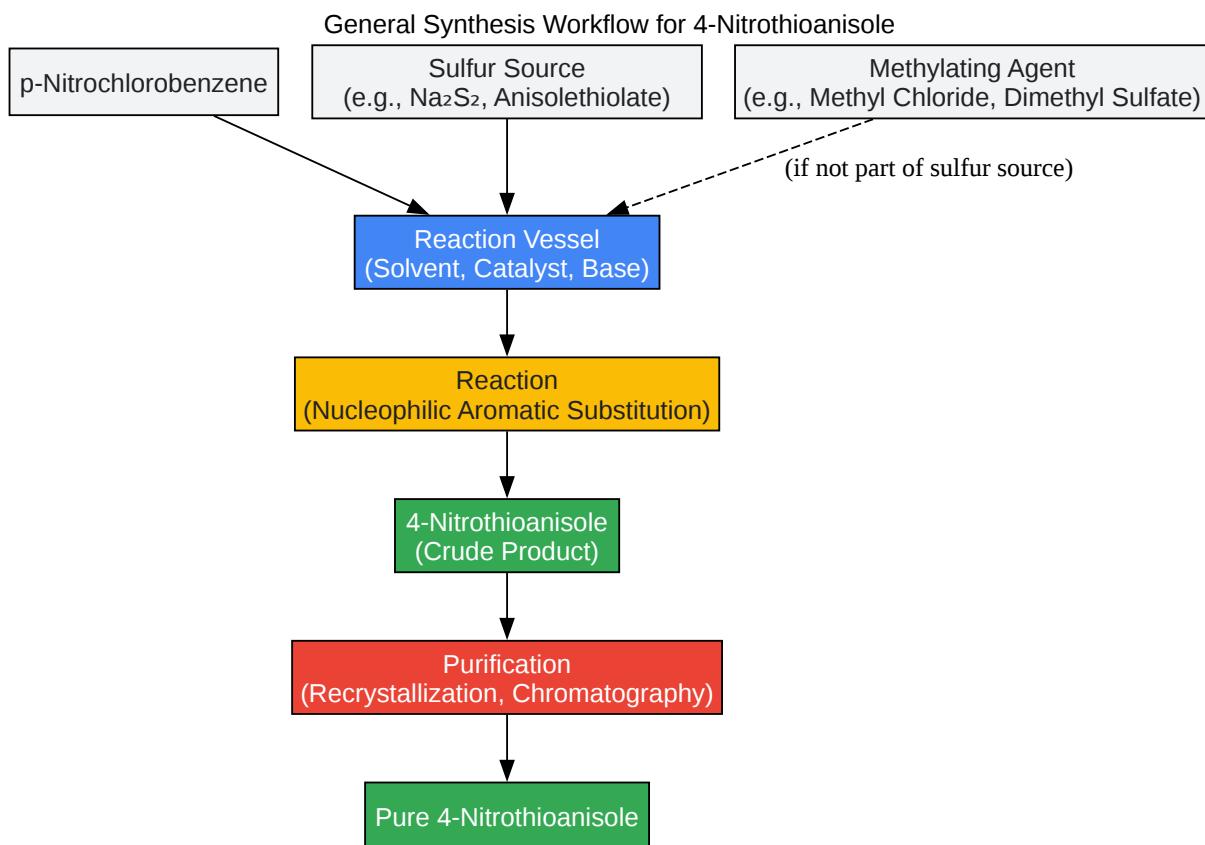
This technical guide provides a comprehensive overview of **4-Nitrothioanisole**, a pivotal chemical intermediate in various scientific and industrial applications, particularly in drug discovery and agrochemical synthesis. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

4-Nitrothioanisole, also known as methyl 4-nitrophenyl sulfide, is a yellow crystalline solid characterized by a distinct odor.^{[1][2]} It is an organic sulfur-containing aromatic compound.^[1] Its core structure consists of a para-substituted benzene ring with a methylthio group and a nitro group.^[1] This compound is sparingly soluble in water but soluble in toluene.^{[1][2]}

Table 1: Physicochemical Properties of **4-Nitrothioanisole**

Property	Value	Reference
CAS Number	701-57-5	[2] [3] [4]
Molecular Formula	C ₇ H ₇ NO ₂ S	[2] [3] [5]
Molecular Weight	169.20 g/mol	[3] [5]
Appearance	Light yellow to yellow-orange crystalline solid/powder	[1] [2]
Melting Point	66-72 °C	[2]
Boiling Point	140 °C at 2 mmHg	[2]
Solubility	Soluble in Toluene	[2]
Odor	Strong, stench	[1] [2]


Synthesis of 4-Nitrothioanisole

The synthesis of **4-Nitrothioanisole** is well-documented, with several methods available for its preparation. A common industrial method involves the nucleophilic aromatic substitution of p-nitrochlorobenzene.

One patented one-vessel process involves the successive reaction of 4-nitrochlorobenzene with sodium disulfide (Na₂S₂), followed by an alkaline sodium sulfide (Na₂S) solution and a methylating agent, such as methyl chloride.[\[6\]](#)[\[7\]](#) This method is advantageous due to its high yield (often exceeding 90%) and the high purity of the final product, which can often be used in subsequent reactions without extensive purification.[\[6\]](#)[\[7\]](#)

Another described method involves the reaction of p-nitrochlorobenzene with potassium fluoride and dimethyl sulfoxide in the presence of a catalyst.[\[8\]](#) The reaction conditions are generally mild, and the raw materials are readily available and inexpensive.[\[8\]](#)

Below is a generalized workflow for the synthesis of **4-Nitrothioanisole**.

[Click to download full resolution via product page](#)

Synthesis of **4-Nitrothioanisole**.

Reactivity and Applications

4-Nitrothioanisole is a versatile intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} Its chemical reactivity is largely dictated by the nitro and thioether functional groups.

A key application of **4-Nitrothioanisole** is in the synthesis of more complex molecules through the reduction of its nitro group to an amine, forming 4-aminothioanisole. This aniline derivative is a valuable building block in the development of various active pharmaceutical ingredients (APIs).^[2] The hydrogenation of **4-Nitrothioanisole** is a critical step in this process and is often carried out using catalysts such as palladium on carbon (Pd/C).^[9]

Furthermore, the thioether group can be oxidized to form sulfoxides and sulfones, expanding the range of accessible derivatives for research and development.^{[3][4]} **4-Nitrothioanisole** may be used to synthesize **4-nitrothioanisole** sulfoxide and methyl 4-nitrophenyl sulfoxide.^[3]

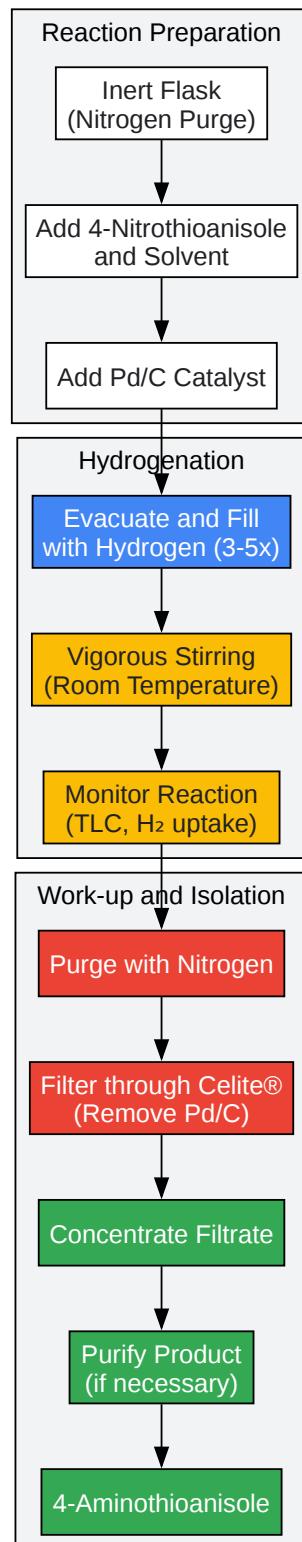
Experimental Protocol: Hydrogenation of **4-Nitrothioanisole** to **4-Aminothioanisole**

The reduction of the nitro group in **4-Nitrothioanisole** to an amine is a fundamental transformation in its use as a pharmaceutical intermediate. The following protocol describes a general procedure for the catalytic hydrogenation of **4-Nitrothioanisole**.

Materials:

- **4-Nitrothioanisole**
- Palladium on carbon (5% Pd/C)
- Methanol or Ethanol
- Hydrogen gas (H₂)
- Nitrogen gas (N₂)
- Celite® or other filtration aid

Equipment:


- Three-neck round-bottom flask
- Magnetic stirrer and stir bar

- Hydrogen balloon or hydrogenator
- Vacuum/gas inlet adapter
- Büchner funnel and filter flask

Procedure:

- Inerting the Reaction Vessel: Assemble a dry three-neck round-bottom flask containing a magnetic stir bar. Purge the flask with nitrogen gas for 10-15 minutes to establish an inert atmosphere.
- Addition of Reactants: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst to the flask. Dissolve the **4-Nitrothioanisole** in a suitable solvent (methanol or ethanol) and add it to the reaction flask.
- Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated 3-5 times to ensure the atmosphere is saturated with hydrogen.
- Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the uptake of hydrogen.
- Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric; do not allow the catalyst to dry on the filter paper. Wash the filter cake with a small amount of the reaction solvent.
- Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-aminothioanisole.
- Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow: Hydrogenation of 4-Nitrothioanisole

[Click to download full resolution via product page](#)Hydrogenation of **4-Nitrothioanisole**.

Biological Activity and Signaling Pathways

While **4-Nitrothioanisole** is a key precursor in the synthesis of biologically active molecules, detailed public information on its own specific biological activity and its direct effects on cellular signaling pathways is limited. The biological effects of many pharmaceuticals derived from this intermediate are diverse and depend on the final molecular structure.

Generally, nitroaromatic compounds can exhibit a range of biological activities, and their mechanism of action is often related to the reduction of the nitro group within cells, which can lead to the formation of reactive intermediates.[\[10\]](#) However, without specific studies on **4-Nitrothioanisole**, any discussion of its impact on signaling pathways would be speculative. Further research is required to elucidate the specific biological roles, if any, of **4-Nitrothioanisole** itself.

Safety and Handling

4-Nitrothioanisole is considered a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[\[1\]](#)

Table 2: GHS Hazard Information for **4-Nitrothioanisole**

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed	P264: Wash skin thoroughly after handling.
H312: Harmful in contact with skin	P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
H332: Harmful if inhaled	P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.	
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.	
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.	

When handling **4-Nitrothioanisole**, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood.[\[11\]](#) Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[\[1\]](#)

Conclusion

4-Nitrothioanisole is a commercially significant chemical intermediate with well-established synthetic routes and a critical role in the production of pharmaceuticals and other specialty chemicals. Its versatile reactivity allows for the generation of a wide array of derivatives. While its own biological profile is not extensively characterized, its importance as a building block in drug discovery is undeniable. Proper handling and safety precautions are paramount when working with this compound. This guide provides a foundational understanding for scientific professionals engaged in research and development involving **4-Nitrothioanisole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbino.com]
- 3. 4-ニトロチオアニソール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-NITROTHIOANISOLE | 701-57-5 [chemicalbook.com]
- 5. ivychem.com [ivychem.com]
- 6. 4-Nitrothioanisole | 701-57-5 | Benchchem [benchchem.com]
- 7. US4298761A - Preparation of 4-nitrothioanisole - Google Patents [patents.google.com]
- 8. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [4-Nitrothioanisole: A Technical Guide for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212185#4-nitrothioanisole-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com